3-Hydroxynorvaline

Übersicht

Beschreibung

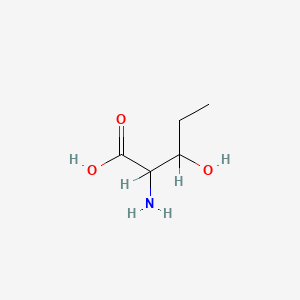

3-Hydroxynorvaline is a non-proteinogenic amino acid derivative. It is structurally similar to norvaline, with a hydroxy group replacing a hydrogen atom at the third position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Hydroxynorvaline can be synthesized through several methods:

Chemical Synthesis: One common method involves the reaction of norvaline with a suitable oxidizing agent to introduce the hydroxy group at the third position.

Microbial Fermentation: This method utilizes microorganisms to produce this compound through metabolic pathways.

Industrial Production Methods: Industrial production typically involves optimizing the chemical synthesis route for large-scale production. This includes controlling reaction conditions such as temperature, pH, and the concentration of reagents to maximize yield and purity .

Analyse Chemischer Reaktionen

3-Hydroxynorvaline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it back to norvaline or other derivatives.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products:

Oxidation Products: Keto acids.

Reduction Products: Norvaline and its derivatives.

Substitution Products: Various substituted amino acids.

Wissenschaftliche Forschungsanwendungen

Cancer Immunology

Vaccine Development:

3-Hydroxynorvaline has been investigated for its potential to enhance vaccine efficacy. Research indicates that glycopeptides containing this compound exhibit increased binding affinity to specific antibodies. For instance, a study demonstrated that a glycopeptide with this amino acid showed significantly enhanced interactions with the SM3 antibody, which is crucial for effective immune recognition and response.

Antibody Binding Studies:

The incorporation of this compound into peptide sequences has been shown to induce conformational changes that improve antibody recognition. This property is particularly valuable in designing therapeutic vaccines aimed at eliciting stronger immune responses against tumors .

Metabolic Research

Inhibition of Enzymatic Activity:

this compound acts as a competitive inhibitor for several enzymes involved in amino acid metabolism, including D-amino acid oxidase and branched-chain aminotransferase. These interactions have implications for understanding metabolic pathways and developing therapeutic strategies for metabolic disorders.

Impact on Stem Cell Proliferation:

Research has shown that this compound selectively inhibits the proliferation of human embryonic stem cells. This effect may be linked to its action on specific transport systems involved in amino acid uptake, thereby influencing cell growth and differentiation processes .

Therapeutic Applications

Potential in Autoimmune Diseases:

Given its immunomodulatory properties, this compound holds promise for therapeutic applications in autoimmune diseases. Studies suggest that it may modulate immune responses by affecting cytokine production and T cell activation, thus potentially alleviating symptoms of conditions like psoriasis and nephrotoxic nephritis .

Case Studies:

- In an experimental model of psoriasis, treatment with this compound resulted in reduced skin thickness and inflammation, demonstrating its potential as a therapeutic agent in inflammatory skin conditions .

- In models of nephrotoxic nephritis, administration of this compound improved renal function by reducing proteinuria and inflammatory cytokines, indicating its role in kidney health .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of 3-Hydroxynorvaline involves its incorporation into proteins, where it can interfere with normal protein function. This can lead to various biological effects, such as antiviral activity by inhibiting viral replication or anticancer effects by disrupting cancer cell metabolism . The molecular targets and pathways involved include enzymes related to amino acid metabolism and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxynorvaline is unique compared to other similar compounds due to its specific structural modification. Similar compounds include:

Norvaline: Lacks the hydroxy group at the third position.

Threonine: Another hydroxy amino acid but with a different structure.

Serine: Contains a hydroxy group but differs in the carbon chain length and position.

Each of these compounds has distinct properties and applications, making this compound a valuable compound for specific research and industrial purposes .

Biologische Aktivität

3-Hydroxynorvaline (3-HNV) is an unnatural amino acid that has garnered attention for its potential biological activities, particularly in the context of protein synthesis and immunomodulation. This article explores the biological activity of 3-HNV, highlighting its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of the amino acid norvaline, characterized by a hydroxyl group at the third carbon. Its structural formula can be represented as follows:

This modification alters its interaction with various biological systems, particularly in protein synthesis and immune response modulation.

Protein Synthesis

Research indicates that 3-HNV can be utilized by threonyl-tRNA synthetase (ThrRS) in Escherichia coli, albeit with reduced efficiency compared to threonine. The specificity constant () for 3-HNV is approximately 20-30 times lower than that of threonine, suggesting a significant but not negligible role in protein synthesis . The rate of aminoacyl transfer for 3-HNV was found to be higher than the turnover rate, indicating that the activation step is rate-limiting in the process .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of 3-HNV. It has been shown to inhibit pro-inflammatory pathways, specifically the STAT1/NF-κB signaling pathway in dendritic cells. This inhibition leads to a decrease in the secretion of pro-inflammatory cytokines such as TNF, IL-6, and IL-12p70 .

Case Studies:

- Psoriasis Model : In an experimental psoriasis model induced by imiquimod, treatment with 3-HNV resulted in reduced skin thickness and inflammation. The frequency of activated CD8+ T cells was significantly decreased, indicating a potential therapeutic effect on autoimmune skin conditions .

- Nephrotoxic Nephritis Model : In a nephrotoxic nephritis model, administration of 3-HNV improved kidney function by reducing proteinuria and serum urea nitrogen levels. Histological analysis revealed decreased glomerular inflammation and infiltration, demonstrating its protective effects against kidney damage .

Biological Activities Summary Table

| Activity | Effect | Model/Study |

|---|---|---|

| Protein Synthesis | Utilized by ThrRS with reduced efficiency | E. coli studies |

| Anti-inflammatory | Inhibits STAT1/NF-κB pathway | Dendritic cell assays |

| Psoriasis Treatment | Reduces skin thickness and inflammation | Imiquimod-induced psoriasis model |

| Kidney Protection | Decreases proteinuria and serum urea nitrogen | Nephrotoxic nephritis model |

Eigenschaften

IUPAC Name |

2-amino-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJIYCMHMKTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-42-4, 34042-00-7 | |

| Record name | 3-Hydroxynorvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxynorvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-beta-Hydroxynorvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-Hydroxynorvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.